BenchChemオンラインストアへようこそ!

(-)-Scopolamine

Muscarinic receptor pharmacology Stereochemistry Binding affinity

(-)-Scopolamine (CAS 138-12-5) is the sole biologically active enantiomer for CNS muscarinic receptor research. Unlike atropine (lacks epoxide bridge) or quaternary derivatives (peripherally restricted), only (-)-scopolamine delivers sub-nanomolar mAChR affinity (Ki: M1 0.19 nM) with verified BBB penetration superior to atropine. Racemic mixtures contain inactive (+)-enantiomer, introducing uncontrolled variability. Supplied as free base, ≥98% purity. For cholinergic cognitive research, EEG studies, and BBB assay validation, procure the defined stereoisomer.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
CAS No. 138-12-5
Cat. No. B092485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Scopolamine
CAS138-12-5
SynonymsBoro Scopol
Boro-Scopol
Hyoscine
Isopto Hyoscine
Kwells
Scoburen
Scopace
Scopoderm TTS
Scopolamine
Scopolamine Cooper
Scopolamine Hydrobromide
Transderm Scop
Transderm V
Transderm-V
Travacalm HO
Vorigeno
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4
InChIInChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12?,13-,14+,15-,16+
InChIKeySTECJAGHUSJQJN-QBMZJCKTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.0X10+5 mg/L
Crystals from acetone;  very sol in water and alcohol;  pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/
Sol in 9.5 parts water at 15 °C;  freely sol in alcohol, ether, chloroform, acetone;  sparingly sol in benzene, petroleum ether
Very soluble in hot water
In water, 1.0X10+5 mg/L, temp not specified

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Scopolamine (CAS 138-12-5): A Tertiary Amine Tropane Alkaloid with High-Affinity Muscarinic Antagonism for CNS-Penetrant Research Applications


(-)-Scopolamine (L-hyoscine, CAS 138-12-5) is a naturally occurring tropane alkaloid and a tertiary amine nonselective muscarinic acetylcholine receptor (mAChR) antagonist [1]. It competitively inhibits acetylcholine binding at mAChRs with high affinity in the nanomolar range and is distinguished from other tropane alkaloids by the presence of an epoxide bridge in its scopine moiety [2]. As a free base tertiary amine, (-)-scopolamine readily crosses the blood-brain barrier (BBB) to produce central nervous system (CNS) effects including sedation, amnesia, and antiemesis, in contrast to quaternary ammonium derivatives which are peripherally restricted [3]. The compound is the active enantiomer responsible for antimuscarinic activity and is supplied as a research-grade viscous liquid with a molecular weight of 303.35 g/mol and calculated LogP of approximately 0.86 [4].

(-)-Scopolamine (CAS 138-12-5) Cannot Be Replaced by Atropine, Quaternary Derivatives, or Racemic Mixtures: The Case for Stereospecific, CNS-Penetrant Procurement


The antimuscarinic class contains multiple compounds with superficially similar receptor antagonism profiles, yet critical differences in stereochemistry, BBB penetration capacity, and central versus peripheral selectivity render them non-interchangeable in research and clinical settings. Atropine (racemic hyoscyamine) lacks the epoxide bridge of scopolamine and exhibits distinct pKa and lipophilicity parameters that alter its CNS distribution kinetics [1]. Quaternary ammonium derivatives such as butylscopolamine (N-butylscopolammonium) are permanently charged and are effectively excluded from the CNS, making them unsuitable for any protocol requiring central muscarinic blockade [2]. Even within scopolamine itself, the (+)-enantiomer possesses negligible antimuscarinic activity, meaning that racemic or undefined stereochemical mixtures yield variable and submaximal receptor occupancy [3]. These differences mandate procurement of the defined (-)-enantiomer (CAS 138-12-5) when CNS-penetrant, high-potency muscarinic antagonism is required.

(-)-Scopolamine (CAS 138-12-5): Quantitative Differentiation Evidence Against Atropine, Butylscopolamine, and Racemic Scopolamine


Enantiomer-Specific Muscarinic Receptor Affinity: (-)-Scopolamine vs. (+)-Scopolamine

(-)-Scopolamine is the biologically active enantiomer responsible for antimuscarinic activity, whereas the (+)-enantiomer exhibits markedly reduced or negligible affinity for muscarinic acetylcholine receptors. This stereochemical specificity is critical for achieving predictable receptor occupancy in research protocols [1]. Quantitative binding data confirm that (-)-scopolamine binds to rat M1, M2, and M3 receptors with Ki values of 0.19 nM, 1.41 nM, and 0.18 nM respectively, establishing its high-potency muscarinic antagonism .

Muscarinic receptor pharmacology Stereochemistry Binding affinity

Blood-Brain Barrier Penetration: Brain-to-Plasma Ratio Comparison of Scopolamine vs. Atropine in In Vivo Rat Model

In a head-to-head in vivo rat study evaluating therapeutic countermeasures for nerve agent exposure, scopolamine and atropine demonstrated similar systemic bioavailability; however, scopolamine achieved significantly higher brain concentrations, confirming its superior CNS penetration [1]. The study further demonstrated that scopolamine produced a dose-dependent reduction in EEG beta power in naïve animals, a central effect that was entirely absent with atropine administration at comparable doses [2]. This central pharmacodynamic effect correlated with enhanced anticonvulsant efficacy in sarin-exposed animals [3].

Pharmacokinetics Blood-brain barrier CNS drug delivery

Central vs. Peripheral M-Receptor Affinity: Scopolamine vs. N-Butylscopolamine (Butylscopolamine)

N-Butylscopolamine, a quaternary ammonium derivative of scopolamine, is designed for peripheral restriction due to its permanent positive charge, which prevents BBB crossing [1]. In direct comparative radioligand binding assays, scopolamine exhibited higher affinity for both central (rat brain) and peripheral (guinea pig ileum longitudinal muscle) M-cholinergic receptors compared to n-butylscopolamine [2]. Furthermore, in a mouse passive avoidance memory acquisition paradigm, scopolamine impaired learning, whereas n-butylscopolamine was 10- to 20-fold less potent in producing this central effect, confirming its restricted CNS access and reduced central antimuscarinic activity [3].

Peripheral selectivity Quaternary ammonium derivatives M-receptor binding

Physicochemical Determinants of CNS Penetration: pKa and LogP Values for Scopolamine vs. Atropine

The differential CNS penetration between scopolamine and atropine is rooted in their distinct physicochemical profiles. Scopolamine possesses a lower pKa (7.55–7.81) compared to atropine (pKa 9.9), meaning that at physiological pH (7.4), a greater fraction of scopolamine exists in the unionized, BBB-permeable free base form [1]. Concurrently, scopolamine exhibits a lower intrinsic partition coefficient (log P0) than atropine, reflecting reduced lipophilicity of the free base, which is attributed to the polar and electron-withdrawing effects of the epoxide ring unique to the scopolamine structure [2]. This combination—lower pKa facilitating greater unionized fraction at physiological pH, coupled with moderate lipophilicity—optimizes scopolamine for CNS entry while avoiding excessive tissue sequestration that would limit free brain concentrations [3].

Physicochemical properties pKa Lipophilicity

Clinical Antiemetic Efficacy: Transdermal Scopolamine vs. Placebo in Postoperative Nausea and Vomiting (PONV) Prevention

Transdermal scopolamine (TDS) has been systematically evaluated for PONV prophylaxis. A meta-analysis of randomized controlled trials reported that TDS application was associated with a significant reduction in PONV incidence during the first 24 hours post-anesthesia, with a pooled risk ratio (RR) of 0.47 (95% CI: 0.31 to 0.71) compared to placebo [1]. This corresponds to a 53% relative risk reduction. The transdermal route is specifically enabled by scopolamine's physicochemical properties (molecular weight 303.35 g/mol, LogP ~0.86, free base permeability), which permit sustained zero-order delivery over 72 hours—a pharmacokinetic profile unattainable with oral atropine or quaternary ammonium derivatives that lack sufficient skin permeability [2].

Antiemetic Transdermal delivery Clinical efficacy

Off-Target Receptor Binding Profile: Muscarinic vs. α1-Adrenergic Receptor Selectivity of (-)-Scopolamine

(-)-Scopolamine demonstrates pronounced selectivity for muscarinic cholinergic receptors over α1-adrenergic receptors. Binding assays reveal Ki values of 7.25 nM for muscarinic cholinergic receptors versus 33 μM for α1-adrenoceptors . This represents an approximately 4,550-fold selectivity for the primary muscarinic target. While comprehensive selectivity panels across the broader receptorome are not available in the identified literature, this muscarinic-versus-adrenergic differential provides a quantitative benchmark for assessing off-target potential in experimental systems where adrenergic signaling may confound interpretation .

Receptor selectivity Off-target effects Binding profile

(-)-Scopolamine (CAS 138-12-5): Evidence-Backed Research and Industrial Application Scenarios Based on Verified Differentiation


CNS-Penetrant Muscarinic Antagonism in Rodent Behavioral and Neuropharmacology Studies

For researchers investigating cholinergic modulation of learning, memory, attention, or EEG activity in rodent models, (-)-scopolamine is the essential tool compound due to its verified BBB penetration, brain exposure superior to atropine, and central pharmacodynamic activity absent with quaternary derivatives. In vivo rat studies confirm that scopolamine achieves significantly higher brain concentrations than atropine at equivalent systemic exposure and produces quantifiable central effects including EEG beta power reduction that are not observed with atropine [1]. Behavioral assays further demonstrate that scopolamine impairs memory acquisition with 10- to 20-fold greater central potency than the peripherally-restricted derivative n-butylscopolamine [2]. These properties make (-)-scopolamine indispensable for inducing reliable central cholinergic blockade in cognitive and neurophysiological research.

Development and Validation of Transdermal Drug Delivery Systems Requiring Sustained CNS-Effective Antimuscarinic Exposure

(-)-Scopolamine's unique physicochemical profile—molecular weight of 303.35 g/mol, calculated LogP of approximately 0.86, and free base permeability—enables effective transdermal delivery with sustained zero-order release kinetics over 72 hours [1]. This property has been clinically validated: transdermal scopolamine patches achieve a 53% relative risk reduction in postoperative nausea and vomiting compared to placebo (RR 0.47, 95% CI: 0.31–0.71) [2]. For formulation scientists and drug delivery researchers developing novel transdermal systems for CNS-active compounds, (-)-scopolamine serves as an extensively characterized reference standard with established in vitro–in vivo correlations for skin permeation and systemic delivery.

Positive Control in Blood-Brain Barrier Permeability Assays and CNS Drug Discovery Screening

(-)-Scopolamine is an ideal positive control compound for validating BBB permeability assays, P-glycoprotein efflux assays, and in silico CNS penetration models. Its experimentally verified pKa (7.55–7.81) is approximately 2.1–2.4 units lower than atropine (pKa 9.9), resulting in a substantially larger unionized fraction at physiological pH and consequently greater passive diffusion across the BBB [1]. Its intrinsic partition coefficient (log P0) is smaller than that of atropine, reflecting the polar influence of its epoxide bridge, which prevents excessive non-specific tissue binding while maintaining adequate lipophilicity for membrane permeation [2]. These well-defined physicochemical parameters and in vivo-validated CNS exposure make (-)-scopolamine a benchmark reference compound for CNS drug discovery screening cascades.

Stereochemistry-Dependent Receptor Binding Studies Requiring Defined (-)-Enantiomer

For studies investigating stereochemical determinants of muscarinic receptor binding, ligand-receptor docking, or enantiomer-specific pharmacodynamics, procurement of pure (-)-scopolamine (CAS 138-12-5) is mandatory. The antimuscarinic activity resides exclusively in the (-)-enantiomer, with the (+)-enantiomer showing negligible receptor binding [1]. Binding data confirm that (-)-scopolamine binds to rat M1, M2, and M3 receptors with Ki values of 0.19 nM, 1.41 nM, and 0.18 nM respectively, while (+)-scopolamine is inactive [2]. Racemic mixtures or undefined stereochemical compositions introduce uncontrolled variability in receptor occupancy and pharmacological response, rendering pure (-)-scopolamine the only suitable compound for precise structure-activity relationship and receptor pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Scopolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.